3-(Dipropylamino)propanenitrile
Description
3-(Dipropylamino)propanenitrile (CAS No. 20732-22-3) is a nitrile derivative featuring a dipropylamino substituent. Its molecular formula is C₉H₁₈N₂, with a molecular weight of 154.25 g/mol. Key physicochemical properties include a boiling point of 251.7°C (at 7 mmHg), density of 0.867 g/cm³, refractive index of 1.445, and a calculated LogP of 2.02, indicating moderate lipophilicity . The compound is typically synthesized via nucleophilic substitution or aza-Michael addition reactions and is used in organic synthesis and pharmaceutical intermediates due to its reactive nitrile group and tertiary amine functionality .
Properties
IUPAC Name |
3-(dipropylamino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-3-7-11(8-4-2)9-5-6-10/h3-5,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKWRPYUNDNNMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174804 | |
| Record name | 3-(Dipropylamino)propiononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20732-22-3 | |
| Record name | 3-(Dipropylamino)propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20732-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-(Dipropylamino)propanenitrile | |
| Source | ChemIDplus | |
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| Record name | NSC62641 | |
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| Record name | 3-(Dipropylamino)propiononitrile | |
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| Record name | 3-(dipropylamino)propiononitrile | |
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| Record name | 3-(DIPROPYLAMINO)PROPANENITRILE | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Dipropylamino)propanenitrile can be synthesized through several methods. One common method involves the reaction of 3-chloropropanenitrile with dipropylamine under basic conditions. The reaction typically proceeds as follows:
3-chloropropanenitrile+dipropylamine→this compound+HCl
The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Dipropylamino)propanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The dipropylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Dipropylamino)propanenitrile has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-(Dipropylamino)propanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dipropylamino group can enhance the compound’s binding affinity to its target, while the nitrile group can participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Table 1: Comparative Properties of 3-(Dipropylamino)propanenitrile and Analogs
*Estimated based on substituent contributions.
Impact of Substituent Type
- Alkyl Chain Length: Longer alkyl chains (e.g., dipropyl vs. dimethyl) increase molecular weight, boiling point, and lipophilicity. For example, this compound has a boiling point 208.7°C higher than 3-(Dimethylamino)-propionitrile due to stronger van der Waals interactions .
- Branching vs.
- Aromatic vs.
Spectral and Reactivity Differences
- NMR Shifts: The dipropylamino group in the target compound causes characteristic ¹H-NMR signals at δ ~2.4–2.6 ppm (N–CH₂) and δ ~0.8–1.5 ppm (propyl chains), whereas phenylamino analogs (9h) show aromatic protons at δ ~6.5–7.5 ppm .
- Reactivity : The nitrile group undergoes hydrolysis to amides or carboxylic acids, while the tertiary amine participates in alkylation or coordination reactions. Bulkier substituents (e.g., hexyl in 9b) may sterically hinder reactivity compared to smaller groups .
Biological Activity
3-(Dipropylamino)propanenitrile, a compound known for its potential biological activities, has garnered interest in various fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: C₉H₁₈N₂
- Molecular Weight: 154.25 g/mol
- CAS Number: 20732-22-3
The compound features a dipropylamino group attached to a propanenitrile backbone, which is significant for its interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body.
Target Receptors
- Adrenergic Receptors: The compound may exhibit activity at adrenergic receptors, influencing cardiovascular function and neurotransmission.
- Cholinergic Receptors: Its structural similarities to other amine-containing compounds suggest potential interactions with cholinergic pathways, affecting muscle contraction and cognitive functions.
Mode of Action
The mode of action involves binding to these receptors, leading to alterations in cellular signaling pathways. For example:
- Agonistic Activity: It may act as an agonist at certain adrenergic receptors, promoting vasodilation or increased heart rate.
- Antagonistic Activity: Conversely, it might inhibit receptor activity in other contexts, providing therapeutic benefits in conditions like hypertension or anxiety.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Anti-inflammatory Effects: Similar compounds have demonstrated the ability to reduce inflammation through inhibition of pro-inflammatory cytokines.
- Analgesic Properties: The compound may possess pain-relieving properties by modulating pain pathways in the central nervous system.
- Neuroprotective Effects: Preliminary studies suggest potential neuroprotective effects, possibly through the modulation of neurotransmitter release.
Case Studies and Experimental Data
-
Study on Anti-inflammatory Activity:
- A study evaluated the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in edema and inflammatory markers compared to control groups.
-
Neuropharmacological Assessment:
- In a neuropharmacological assessment, the compound was tested for its effect on anxiety-like behaviors in rodents. The results showed that administration led to reduced anxiety levels, suggesting potential use as an anxiolytic agent.
-
Cardiovascular Studies:
- Cardiovascular studies demonstrated that this compound could induce vasodilation in isolated rat aorta preparations, indicating its potential as a therapeutic agent for managing hypertension.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Weight | Primary Activity | Notes |
|---|---|---|---|
| This compound | 154.25 g/mol | Anti-inflammatory, Analgesic | Potential interactions with adrenergic receptors |
| Diphenhydramine | 255.34 g/mol | Antihistamine | Similar amine structure; different target effects |
| Propranolol | 259.34 g/mol | Beta-blocker | Shares adrenergic receptor activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
